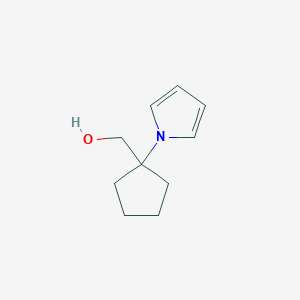
2-Fluoro-3-(oxan-2-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
There is a biocatalytic synthesis method for a similar compound, 2-fluoro-3-hydroxypropionic acid . This method involves using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM). The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h . This method provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .Aplicaciones Científicas De Investigación
Environmental Impact and Pollution Studies
PFASs, including compounds similar to "2-Fluoro-3-(oxan-2-yl)propanoic acid," have been extensively studied for their environmental impact, particularly regarding pollution characteristics and sources in surface water and precipitation. For example, research has focused on the pollution characteristics and possible sources of PFASs in surface water and precipitation in China, highlighting the concentration levels, composition characteristics, and potential sources of pollution. These studies are crucial for understanding the environmental impact of fluoroorganic compounds and developing strategies for pollution control and remediation (Wang et al., 2022).
Analysis and Detection Techniques
Analytical methods for detecting and quantifying fluoroalkylether substances in environmental and biomonitoring samples have been reviewed, highlighting the progress in bridging knowledge gaps on the environmental fate and effects of such substances. Advanced analytical techniques, including high-resolution mass spectrometry, play a critical role in identifying and quantifying fluoroorganic compounds, which is essential for environmental monitoring and health risk assessment (Munoz et al., 2019).
Synthesis and Chemical Properties
The synthesis and properties of fluoroorganic compounds, including methodologies for incorporating fluorinated groups into target molecules, have been explored to develop novel materials and pharmaceuticals. For instance, practical synthesis methods for fluoroorganic intermediates demonstrate the ongoing research in creating efficient and environmentally friendly production processes (Qiu et al., 2009).
Health and Toxicology Studies
Research into the health effects and toxicological profiles of fluoroorganic compounds, including PFASs and their alternatives, is critical for assessing their safety and environmental impact. Studies have addressed the microbial degradation of polyfluoroalkyl chemicals, shedding light on their environmental fate and potential health risks. Understanding the degradation pathways and toxicological effects of these compounds is essential for evaluating their impact on human health and the environment (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
2-fluoro-3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNXODQUKPDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(oxan-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















